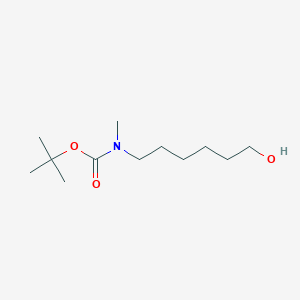

n-Boc 6-(methylamino)hexan-1-ol

Description

BenchChem offers high-quality n-Boc 6-(methylamino)hexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Boc 6-(methylamino)hexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-hydroxyhexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10-14/h14H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXFERRQISNSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

n-Boc 6-(methylamino)hexan-1-ol CAS 1338075-62-9 properties

Executive Summary

n-Boc 6-(methylamino)hexan-1-ol (CAS 1338075-62-9) is a specialized heterobifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . As a "C6-alkyl" linker, it provides a precise spatial separation (approx. 8–9 Å) between an E3 ligase ligand and a target protein warhead. Its N-methylated secondary amine, protected by a tert-butoxycarbonyl (Boc) group, prevents unwanted cyclization and improves the solubility profile compared to its non-methylated analogs. This guide details its physicochemical properties, validated synthetic routes, and application in "linkerology" for targeted protein degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

This compound is an aliphatic alcohol featuring a terminal protected amine. The N-methyl group is a critical structural feature, often introduced to modulate the linker's conformational flexibility and prevent intramolecular hydrogen bonding that can negatively impact cell permeability.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |

| Common Name | n-Boc 6-(methylamino)hexan-1-ol |

| CAS Number | 1338075-62-9 |

| Molecular Formula | C₁₂H₂₅NO₃ |

| Molecular Weight | 231.33 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |

| Boiling Point | ~330°C (Predicted at 760 mmHg) |

| Density | ~0.98 g/cm³ |

| LogP | 2.6 (Predicted) |

| pKa | ~13 (Carbamate NH - not acidic), Alcohol ~16 |

Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

3.65 (t, 2H, -CH₂OH), 3.20 (t, 2H, -N(Me)CH₂-), 2.84 (s, 3H, N-Me), 1.55–1.35 (m, 8H, alkyl chain), 1.45 (s, 9H, Boc). -

MS (ESI): m/z calculated for [M+H]⁺ 232.34; typically observed as [M+Na]⁺ 254.3 or [M+H-Boc]⁺ 132.2.

Synthesis & Manufacturing Workflows

The synthesis of CAS 1338075-62-9 must avoid O-acylation while selectively protecting the secondary amine. Two primary routes are utilized in research and scale-up settings.

Route A: Direct Protection (Preferred)

The most efficient route involves the reaction of 6-(methylamino)hexan-1-ol with Di-tert-butyl dicarbonate (Boc₂O). This method minimizes byproducts because the amino group is significantly more nucleophilic than the hydroxyl group.

Route B: Alkylation Strategy (Alternative)

If the methylated precursor is unavailable, 6-bromohexan-1-ol is reacted with excess methylamine to generate the amino alcohol in situ, followed immediately by Boc protection.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow for synthesizing the target compound and its subsequent activation for PROTAC construction.

Caption: Figure 1. Synthetic flowchart from commodity starting materials to the final PROTAC assembly.

Applications in Drug Discovery (Linkerology)[7][8]

In the context of PROTACs, the linker is not merely a passive connector; it dictates the ternary complex stability (Target-PROTAC-E3 Ligase).

Structural Rationale

-

Chain Length (C6): A 6-carbon chain is often the "Goldilocks" length. It is long enough to prevent steric clash between the two protein ligands but short enough to induce positive cooperativity in ternary complex formation.

-

N-Methylation: The methyl group on the nitrogen (N-Me) eliminates a hydrogen bond donor. This is crucial because reducing the number of hydrogen bond donors (HBD) generally improves membrane permeability and oral bioavailability (Lipinski's Rule of 5).

Functionalization Logic

The terminal hydroxyl group (-OH) of CAS 1338075-62-9 is rarely the final form. It serves as a versatile handle for conjugation:

-

Activation to Leaving Group: Converted to a Tosylate (-OTs), Mesylate (-OMs), or Bromide (-Br) for alkylation of phenols or amines on the target ligand.

-

Oxidation: Converted to an aldehyde (-CHO) for reductive amination with a ligand containing a primary amine.

Experimental Protocols

Protocol A: Synthesis of n-Boc 6-(methylamino)hexan-1-ol

Self-validating step: The disappearance of the starting amine spot on TLC (ninhydrin stain) confirms reaction progress.

-

Reagents: 6-(methylamino)hexan-1-ol (1.0 eq), Boc₂O (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).

-

Procedure:

-

Dissolve 6-(methylamino)hexan-1-ol in DCM (10 mL/g) and cool to 0°C under N₂.

-

Add Triethylamine followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: Check TLC (MeOH/DCM 1:9). The product will be less polar than the starting amine and UV inactive (visualize with I₂ or PMA stain).

-

-

Workup: Wash with 1N HCl (cold, rapid wash to remove unreacted amine without deprotecting Boc), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol B: Activation to Alkyl Iodide (Appel Reaction)

Used for attaching the linker to a phenolic Warhead (e.g., Thalidomide analogs).

-

Reagents: n-Boc 6-(methylamino)hexan-1-ol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Imidazole (1.5 eq), Iodine (I₂, 1.2 eq).

-

Procedure:

-

Dissolve Alcohol, PPh₃, and Imidazole in anhydrous DCM at 0°C.

-

Add Iodine portion-wise (keep dark).

-

Stir at RT for 2 hours.

-

Validation: The appearance of a new spot with higher Rf (non-polar alkyl iodide) confirms conversion.

-

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess Iodine). Extract with DCM.

Handling & Safety (E-E-A-T)

-

Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A). May cause respiratory irritation (STOT SE 3).

-

Storage:

-

Short-term: 2–8°C (Refrigerated).

-

Long-term: -20°C (Freezer).[1] Store under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol.

-

-

Stability: The Boc group is acid-sensitive. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended. The compound is stable to basic conditions.[2]

References

-

PubChem. (2023). tert-Butyl N-(6-hydroxyhexyl)carbamate Compound Summary. National Library of Medicine. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Organic Syntheses. (1968). General Procedure for Boc Protection of Amines. Org. Synth. 1968, 48, 32. [Link]

Sources

Technical Guide: tert-Butyl (6-hydroxyhexyl)(methyl)carbamate

Advanced Linkerology for Targeted Protein Degradation

Executive Summary

tert-Butyl (6-hydroxyhexyl)(methyl)carbamate (CAS: 1338075-62-9) is a specialized heterobifunctional linker intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]

Unlike standard linear alkyl linkers, this molecule features an N-methylated carbamate motif. This structural modification is not merely cosmetic; it serves a critical function in medicinal chemistry by reducing the number of hydrogen bond donors (HBD), thereby lowering the topological polar surface area (tPSA) and enhancing membrane permeability—a common bottleneck in the development of "beyond Rule of 5" (bRo5) degraders.

Part 1: Structural Analysis & Physicochemical Properties

The molecule consists of three distinct functional domains, each serving a specific role in chemical biology applications.

| Domain | Structure | Function |

| Protecting Group | tert-Butyloxycarbonyl ( | Acid-labile masking of the amine; allows orthogonal functionalization of the alcohol terminus. |

| Core Linker | Provides a flexible C6 spacer (approx. 7–9 Å). The | |

| Reactive Handle | Primary Alcohol (-OH) | Nucleophilic handle for attachment to E3 ligase ligands (e.g., VHL, CRBN) or Warheads via etherification, esterification, or conversion to a leaving group (tosylate/halide). |

Technical Specifications Table

| Property | Specification |

| IUPAC Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |

| CAS Number | 1338075-62-9 |

| Molecular Formula | |

| Molecular Weight | 231.33 g/mol |

| Predicted LogP | ~2.1 (Lipophilic) |

| Boiling Point | ~330°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Low solubility in water. |

| Appearance | Colorless to pale yellow viscous oil |

Part 2: Synthetic Methodology (High-Fidelity Protocol)

Expertise & Experience Note: While direct methylation of N-Boc-6-aminohexanol using NaH/MeI is theoretically possible, it frequently leads to competitive

Diagram 1: Retrosynthetic Analysis

The most robust disconnection relies on the nucleophilic attack of methylamine on a caprolactone derivative or alkyl halide, followed by Boc-protection.

Step-by-Step Protocol

Prerequisites:

-

All reactions must be performed under an inert atmosphere (

or Ar). -

Safety: Methylamine is a gas/volatile liquid and toxic. Work in a well-ventilated fume hood.

Step 1: Synthesis of 6-(Methylamino)hexan-1-ol

-

Reagents: 6-Bromohexanol (1.0 eq), Methylamine (40% aq. or 2M in THF, 10.0 eq).

-

Rationale: Using a large excess of methylamine prevents over-alkylation (formation of the tertiary amine).

-

Procedure:

-

Dissolve 6-bromohexanol in THF (0.5 M).

-

Add excess methylamine solution dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 16 hours.

-

Workup: Concentrate in vacuo to remove excess methylamine and THF. The residue is the HBr salt of the product.

-

Validation: TLC (10% MeOH/DCM + 1%

) should show a polar spot (stain with Ninhydrin).

-

Step 2: Boc Protection

-

Reagents: Crude 6-(methylamino)hexan-1-ol, Di-tert-butyl dicarbonate (

, 1.1 eq), Triethylamine ( -

Procedure:

Self-Validating QC Checkpoints:

-

NMR (

): Look for the diagnostic -

TLC: The product will be less polar than the starting amine and UV inactive (visualize with Iodine or PMA stain).

Part 3: Application in Drug Discovery (Linkerology)[4]

This molecule is a "privileged linker" in the design of PROTACs. The specific combination of chain length and

Diagram 2: PROTAC Linker Logic

The following diagram illustrates how this specific linker connects an E3 Ligase binder (e.g., Thalidomide) to a Target Protein binder.

Mechanistic Insight: The "N-Methyl" Advantage

In standard alkyl linkers (e.g., 6-aminohexanol), the amide bond formed upon conjugation introduces a Hydrogen Bond Donor (NH).

-

Permeability: PROTACs are high molecular weight (>800 Da). Minimizing HBD count is crucial for passive membrane diffusion. The

-methyl group masks this donor. -

Conformation: The methyl group introduces steric bulk, restricting the rotation around the N-C bond. This can pre-organize the linker, potentially reducing the entropic penalty upon ternary complex formation (E3-Linker-POI).

Part 4: Handling & Stability[5]

-

Storage: Store at 2–8°C under inert gas. The Boc group is stable to base and mild nucleophiles but sensitive to strong acids (TFA, HCl) and heat (>60°C).

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during storage to prevent transesterification over long periods, although this is slow.

-

Deprotection: The Boc group is removed typically using 20–50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

-

Note: Upon deprotection, the resulting secondary amine (

-methyl-6-aminohexanol) is highly nucleophilic and should be used immediately in the next coupling step.

-

References

-

PubChem. (2025).[4] tert-butyl N-(6-hydroxyhexyl)carbamate Compound Summary. National Library of Medicine. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5] [Link]

-

Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 1338075-62-9|tert-Butyl (6-hydroxyhexyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl N-(6-hydroxyhexyl)carbamate | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

difference between 6-(Boc-amino)-1-hexanol and N-methyl analog

Structural Divergence, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

This guide analyzes the critical distinctions between 6-(Boc-amino)-1-hexanol (Molecule A) and its N-methylated analog (Molecule B). While often interchangeable as structural spacers in early-phase discovery, their physicochemical behaviors diverge significantly in complex modalities like PROTACs and antibody-drug conjugates (ADCs).

The primary amine derivative (Molecule A) functions as a flexible, hydrogen-bond-donating linker. In contrast, the N-methyl analog (Molecule B) acts as a "chameleonic" spacer—removing a hydrogen bond donor (HBD) to enhance membrane permeability while introducing conformational constraints (rotamerism) that complicate NMR characterization but potentially lock bioactive conformations.

Part 1: Structural & Physicochemical Divergence

The addition of a single methyl group at the carbamate nitrogen fundamentally alters the molecule's interaction with solvent and biological membranes.

Table 1: Comparative Physicochemical Profile

| Feature | 6-(Boc-amino)-1-hexanol | N-Methyl Analog | Impact on Drug Design |

| Formula | Slight MW increase (+14 Da). | ||

| H-Bond Donors | 2 (OH, NH) | 1 (OH only) | Critical: N-Me removes the amide H-bond donor, reducing polar surface area (PSA). |

| H-Bond Acceptors | 3 | 3 | Unchanged. |

| Conformation | High flexibility (free rotation). | Restricted rotation (N-C(O) bond). | N-Me induces cis/trans rotamers (approx. 3:1 ratio). |

| Lipophilicity | Lower LogP. | Higher LogP. | N-Me increases lipophilicity and permeability. |

| Solubility | Higher aqueous solubility. | Reduced aqueous solubility. | Methylation favors organic solubility; may require cosolvents. |

Visualization: Structural & Functional Logic

Caption: Structural divergence leading to distinct physicochemical outcomes. Blue path: Standard linker. Red path: N-methylated analog.

Part 2: Synthetic Pathways & Challenges

Synthesizing the N-methyl analog presents a specific challenge: O-methylation . Direct methylation of 6-(Boc-amino)-1-hexanol using NaH/MeI results in a mixture of N-methyl, O-methyl, and N,O-dimethyl products due to the nucleophilicity of the primary alcohol.

The "High-Integrity" Protocol: To ensure purity and scalability, a protection-deprotection strategy is required. The alcohol must be masked (e.g., TBDMS) before N-methylation.

Step-by-Step Protocol: Synthesis of N-Methyl Analog

1. Silyl Protection:

-

Reagents: 6-(Boc-amino)-1-hexanol, TBDMS-Cl, Imidazole, DCM.

-

Procedure: Dissolve starting material (1.0 eq) and imidazole (2.5 eq) in dry DCM. Cool to 0°C. Add TBDMS-Cl (1.2 eq) portion-wise. Stir at RT for 4 hours.

-

Why: Imidazole acts as a base and nucleophilic catalyst. TBDMS protects the hydroxyl group from methylation.

2. N-Methylation (The Critical Step):

-

Reagents: NaH (60% dispersion), MeI (Methyl Iodide), dry DMF.

-

Procedure:

-

Dissolve TBDMS-protected intermediate in dry DMF under

. -

Cool to 0°C and carefully add NaH (1.5 eq). Caution:

gas evolution. -

Stir for 30 min to generate the carbamate anion.

-

Add MeI (2.0 eq) dropwise. Stir at RT for 3-12 hours.[1]

-

-

Mechanism: The carbamate nitrogen is deprotonated; the resulting anion attacks the methyl iodide via

. The TBDMS group prevents side reactions at the oxygen.

3. Deprotection:

-

Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Procedure: Treat the methylated intermediate with TBAF (1.5 eq) in THF for 2 hours. Aqueous workup removes the silyl byproducts.

-

Result: Pure 6-(N-Boc-N-methylamino)-1-hexanol.

Visualization: Synthetic Workflow

Caption: Three-step synthesis preventing O-methylation side reactions via silyl protection.

Part 3: Analytical Characterization (The NMR "Rotamer Trap")

A common pitfall for researchers characterizing the N-methyl analog is the appearance of "impurities" in the

-

Molecule A (Primary): The

bond allows free rotation. NMR shows sharp signals. -

Molecule B (N-Methyl): The

group creates steric clash with the Boc tert-butyl group. The amide bond (N-C=O) has partial double-bond character, creating a high energy barrier to rotation.

Diagnostic NMR Features for Molecule B:

-

Split Signals: You will see two peaks for the N-methyl group (e.g.,

2.80 and 2.85 ppm) and two peaks for the Boc group. -

Ratio: Typically integrates to ~2:1 or 3:1 (trans:cis ratio).

-

Verification: To confirm purity, run Variable Temperature (VT) NMR at 50-60°C. The peaks will coalesce into single averages as the thermal energy overcomes the rotational barrier [1].

Part 4: Functional Impact in Medicinal Chemistry

In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras), the choice between these two linkers is strategic.

1. Permeability (The "Magic Methyl" Effect): Replacing the N-H with N-Me removes a Hydrogen Bond Donor. According to Lipinski's Rule of 5 and Veber's rules, reducing HBD count improves passive membrane permeability. For large molecules like PROTACs, this is often the difference between cell activity and inactivity [2].

2. Metabolic Stability: N-Methylation sterically hinders peptidases and proteases that might cleave the amide bond in vivo, potentially extending the half-life of the linker-drug conjugate.

3. Conformational Locking: The N-methyl group restricts the linker's flexibility. In some cases, this "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein. However, if the locked conformation is incompatible with the binding pocket, affinity will drop drastically [3].

References

-

Rotamers or Diastereomers? An Overlooked NMR Solution. Journal of Organic Chemistry. Explains the coalescence of rotameric signals in N-Boc-N-methyl amines.

-

Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability. Journal of Medicinal Chemistry. Details how N-methylation reduces efflux and improves permeability.

-

Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Discusses the correlation between linker polarity/folding and cell permeability.

Sources

N-Boc 6-(methylamino)hexan-1-ol SMILES and InChI key

Technical Monograph: N-Boc 6-(methylamino)hexan-1-ol Subtitle: Structural Characterization, Synthetic Protocols, and Utility in Linkerology[1]

Executive Summary

N-Boc 6-(methylamino)hexan-1-ol (CAS: 1338075-62-9) is a bifunctional aliphatic building block critical to the field of "linkerology"—the science of connecting pharmacophores in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]

Unlike its primary amine counterpart, this N-methylated variant eliminates a hydrogen bond donor (HBD) within the linker chain.[1] This structural modification is a strategic medicinal chemistry tactic to improve the passive membrane permeability of large heterobifunctional molecules by reducing the topological polar surface area (tPSA).[1][] This guide provides a definitive technical reference for its identification, synthesis, and application.

Part 1: Chemical Identity & Structural Identifiers

The following data is validated for the N-methylated, N-Boc protected hexyl linker.

| Identifier | Value |

| IUPAC Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |

| Common Name | N-Boc 6-(methylamino)hexan-1-ol |

| CAS Registry Number | 1338075-62-9 |

| Molecular Formula | C₁₂H₂₅NO₃ |

| Molecular Weight | 231.33 g/mol |

| SMILES | CN(CCCCCCO)C(=O)OC(C)(C)C |

| InChI String | InChI=1S/C12H25NO3/c1-11(2,3)16-12(15)13(4)10-8-6-5-7-9-14/h14H,5-10H2,1-4H3 |

| InChI Key | BAXFERRQISNSLD-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow viscous liquid |

Part 2: Synthetic Pathways & Protocols

Synthesis of this linker requires distinguishing between the primary alcohol (which must remain free) and the secondary amine (which must be protected). Two robust routes are established in the literature.

Route A: The "Over-Alkylation" Avoidance Strategy (Recommended)

This route avoids the difficult mono-methylation of a primary amine.[1] Instead, it relies on the nucleophilic displacement of a halo-alcohol by excess methylamine, followed by Boc protection.[1]

Step-by-Step Protocol:

-

Nucleophilic Substitution:

-

Reagents: 6-Chlorohexan-1-ol (1.0 equiv), Methylamine (40% aq.[1] solution, 10.0 equiv).

-

Conditions: Heat to 60°C in a sealed pressure vessel for 12 hours.

-

Mechanism: The large excess of methylamine statistically favors the formation of the secondary amine 6-(methylamino)hexan-1-ol over the tertiary amine byproduct.[1]

-

Workup: Concentrate under reduced pressure to remove excess methylamine.[1]

-

-

Boc Protection:

-

Reagents: Crude 6-(methylamino)hexan-1-ol, Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.5 equiv).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Procedure: Dissolve the crude amino alcohol in DCM at 0°C. Add TEA, followed by the slow addition of Boc₂O dissolved in DCM. Warm to room temperature and stir for 4 hours.

-

Purification: Silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).[1]

-

Route B: Methylation of N-Boc-6-aminohexan-1-ol

This route is useful if the non-methylated Boc-linker is already in stock, but it requires sodium hydride (NaH), demanding strictly anhydrous conditions.[1]

-

Deprotonation: Dissolve tert-butyl (6-hydroxyhexyl)carbamate in anhydrous DMF at 0°C. Add NaH (2.2 equiv—note that the hydroxyl proton is also removed).

-

Methylation: Add Methyl Iodide (MeI, 1.0 equiv) dropwise.

Visualization: Synthetic Workflow (Route A)

Figure 1: Two-step synthesis via nucleophilic substitution followed by carbamate protection.[1][5]

Part 3: Applications in Linkerology (PROTACs & ADCs)

The utility of N-Boc 6-(methylamino)hexan-1-ol extends beyond simple spacing.[1] It acts as a physicochemical modulator.[1]

Permeability Modulation (The "N-Methyl Effect")

In PROTAC design, high molecular weight (>800 Da) and high polarity often result in poor cellular uptake.[1]

-

Standard Linker: A standard alkyl or PEG linker contributes rotatable bonds but does not mask polarity.[1]

-

N-Methylated Linker: Replacing the amide/carbamate hydrogen (N-H) with a methyl group (N-CH₃) removes a Hydrogen Bond Donor.[1]

-

Outcome: This lowers the energy penalty for desolvation when the molecule enters the lipid bilayer, significantly enhancing passive permeability [1].[1]

Functionalization Logic

The molecule is designed to be "activated" at the alcohol terminus while the amine remains protected.[1]

-

Mitsunobu Reaction: The primary alcohol reacts with phenols (e.g., VHL Ligand precursors) using PPh₃/DIAD to form an ether linkage.

-

Activation: Conversion to a Tosylate (Ts) or Mesylate (Ms) creates a leaving group for nucleophilic attack by cereblon (CRBN) ligands.[1]

Visualization: Linker Functionalization Logic

Figure 2: Divergent synthetic utility of the N-Boc-amino alcohol scaffold.

Part 4: Handling and Stability

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The Boc group is stable to basic and oxidative conditions but sensitive to heat and strong acids.[1]

-

Solubility: Highly soluble in organic solvents (DCM, DMSO, MeOH, Ethyl Acetate). Sparingly soluble in water due to the lipophilic hexyl chain and Boc group.[1]

-

Safety: Irritant.[1][2][6] Avoid inhalation. Standard PPE (gloves, goggles) required.

References

Sources

- 1. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 2. N-Boc 6-(methylamino)hexan-1-ol 95% | CAS: 1338075-62-9 | AChemBlock [achemblock.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-Boc-乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Nuances of N-Boc Protected Secondary Amines: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Boc Group in Secondary Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount. Among the arsenal of available strategies for the temporary masking of reactive amine functionalities, the tert-butyloxycarbonyl (Boc) group stands out for its widespread application and well-understood reactivity. This guide provides a comprehensive exploration of the stability of N-Boc protected secondary amines, offering field-proven insights into their behavior under various chemical environments, practical guidance for their manipulation, and troubleshooting strategies for common challenges.

The decision to protect a secondary amine is driven by the need to prevent its inherent nucleophilicity and basicity from interfering with subsequent chemical transformations. The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), offers a robust solution, rendering the protected amine stable to a wide array of reagents and reaction conditions.[1] However, a nuanced understanding of its stability profile is crucial for its effective deployment and timely removal, ensuring the successful progression of a synthetic campaign.

The Chemical Stability Landscape of N-Boc Protected Secondary Amines

The stability of an N-Boc protected secondary amine is not absolute but rather a function of the specific chemical environment to which it is exposed. A thorough understanding of its lability under acidic, basic, and thermal conditions is essential for strategic synthetic planning.

Acidic Conditions: The Achilles' Heel of the Boc Group

The defining characteristic of the Boc protecting group is its susceptibility to cleavage under acidic conditions.[2] This lability is the cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups that are stable to acid.

The mechanism of acid-catalyzed deprotection proceeds through a well-established pathway. The initial step involves protonation of the carbamate oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid then spontaneously decarboxylates to yield the free secondary amine.[2][3]

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

The rate of this deprotection is highly dependent on several factors:

-

Acid Strength and Concentration: Stronger acids and higher concentrations lead to faster cleavage. Kinetic studies have revealed that the deprotection of N-Boc amines with strong acids like HCl, sulfuric acid, and methanesulfonic acid exhibits a second-order dependence on the acid concentration.[4][5] This implies that small changes in acid stoichiometry can have a significant impact on the reaction rate. In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess and can show a more complex kinetic profile.[4][5]

-

Steric Hindrance: The steric environment around the N-Boc group can significantly influence the rate of deprotection. Increased steric bulk on the substituents of the secondary amine can hinder the approach of the acid, thereby slowing down the cleavage. This effect can be exploited for selective deprotection in molecules containing multiple Boc-protected amines with different steric environments.

-

Solvent: The choice of solvent can also affect the deprotection rate, primarily through its ability to solvate the charged intermediates.

Table 1: Comparative Stability of N-Boc Secondary Amines under Various Acidic Conditions

| Acidic Reagent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | 0 - RT | 30 min - 4 h | Most common and generally effective. Can lead to trifluoroacetylation side products.[4] |

| Hydrochloric Acid (HCl) | 4 M in Dioxane or EtOAc | RT | 1 - 12 h | Cost-effective alternative to TFA.[3] |

| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Varies | Varies | Strong acid, can be used for more resistant Boc groups. |

| Lewis Acids (e.g., ZnBr₂, FeCl₃) | Stoichiometric or catalytic | Varies | Varies | Can offer selectivity in the presence of other acid-labile groups. |

Basic and Nucleophilic Conditions: A Realm of General Stability

A key advantage of the N-Boc protecting group is its general stability under basic and nucleophilic conditions.[1] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected secondary amine. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack.

However, it is crucial to recognize that this stability is not absolute. Under harsh basic conditions, particularly with strong, non-nucleophilic bases and elevated temperatures, cleavage of the Boc group can occur, albeit much slower than under acidic conditions.[6]

Thermal Stability: A Deprotection Strategy of Growing Interest

While traditionally viewed as a thermally stable protecting group, the N-Boc group can be cleaved at elevated temperatures, a property that is increasingly being exploited for catalyst-free deprotection strategies.[7] Thermal deprotection is typically carried out in a suitable solvent at temperatures ranging from 100 to 250 °C.

The efficiency of thermal deprotection is influenced by the nature of the amine and the solvent. A study on the thermal deprotection of a range of N-Boc protected amines in a continuous flow reactor provided the following insights:

-

Amine Structure: The ease of thermal deprotection generally follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[7]

-

Primary vs. Secondary Amines: Deprotection of secondary N-Boc amines was found to be generally more efficient than that of the corresponding primary N-Boc amines.[7]

-

Solvent Effects: Protic solvents like methanol and trifluoroethanol were found to be more effective than aprotic solvents like THF and toluene for thermal deprotection.[7]

Table 2: Comparative Thermal Deprotection of N-Boc Amines in Trifluoroethanol (TFE) at 150°C

| Substrate | Conversion (%) after 60 min |

| N-Boc-imidazole | 98 |

| N-Boc-indole | 98 |

| N-Boc-aniline | 49-72 |

| N-Boc-phenethylamine (primary) | 27 |

| N-Boc-methyl-phenethylamine (secondary) | 35 |

| N-Boc-piperidine | 35 |

| N-Boc-morpholine | 50 |

| (Data adapted from a study on selective thermal deprotection in continuous flow)[7] |

Practical Guidance for the Synthetic Chemist

A successful synthetic strategy involving N-Boc protected secondary amines hinges on the ability to both introduce and remove the protecting group efficiently and selectively, while also navigating potential pitfalls.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Secondary Amine

-

Dissolve the secondary amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) to the solution.

-

Optionally, a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) can be added to catalyze the reaction, particularly for less nucleophilic amines.[8]

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the N-Boc protected secondary amine.

Caption: General workflow for the N-Boc protection of a secondary amine.

Protocol 2: Standard Acidic Deprotection using TFA

-

Dissolve the N-Boc protected secondary amine in CH₂Cl₂.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.[9]

-

Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC or LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.

-

The resulting amine trifluoroacetate salt can be used directly or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃).

Troubleshooting Common Issues

Incomplete Deprotection:

-

Insufficient Acid: Ensure that a sufficient excess of acid is used, especially if the substrate contains other basic functionalities.[9]

-

Steric Hindrance: For sterically hindered substrates, consider increasing the reaction time, temperature, or using a stronger acid.[9]

-

Poor Reagent Quality: Use fresh, anhydrous TFA, as water can reduce its effectiveness.[9]

Side Reactions During Deprotection:

-

tert-Butylation: The tert-butyl cation generated during deprotection can act as an electrophile and alkylate nucleophilic residues in the substrate. This can be mitigated by using a scavenger such as anisole, thioanisole, or triethylsilane in the reaction mixture.

-

Trifluoroacetylation: The newly formed amine can be acylated by TFA, especially if the workup is delayed. Prompt removal of TFA and neutralization of the amine salt can minimize this side reaction.[4]

Strategic Implementation in Complex Synthesis: Orthogonality and Case Studies

In the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), the ability to selectively deprotect one amine in the presence of others is crucial. This is achieved through an "orthogonal" protecting group strategy, where different protecting groups are chosen based on their distinct cleavage conditions.[1]

The N-Boc group, being acid-labile, is orthogonal to:

-

Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

Hydrogenolysis-labile groups: such as the benzyloxycarbonyl (Cbz or Z) group.

-

Transition metal-cleavable groups: such as the allyloxycarbonyl (Alloc) group.

Case Study Highlight: Late-Stage Functionalization in Drug Discovery

In modern drug discovery, late-stage functionalization (LSF) is a powerful strategy for rapidly generating analogs of a lead compound to explore structure-activity relationships (SAR).[10] The stability of protecting groups under the often-unique conditions of LSF reactions is a critical consideration. For instance, in a recently developed metallaphotoredox-catalyzed C-H alkylation of N-Boc protected fluoxetine, the stability of the Boc group was essential for the success of the transformation, allowing for selective functionalization at the methyl position.[10] The subsequent deprotection of the Boc group would then yield a new series of fluoxetine analogs. This example underscores the importance of a robust protecting group that can withstand novel reaction conditions, enabling the exploration of new chemical space.

Conclusion

The N-Boc group remains an indispensable tool for the protection of secondary amines in contemporary organic synthesis. Its well-defined stability profile, characterized by lability to acid and general robustness towards basic and nucleophilic reagents, provides a reliable and versatile platform for complex molecular construction. A deep understanding of the factors influencing its stability and cleavage, coupled with a strategic approach to its implementation and removal, empowers researchers to navigate the intricate challenges of multi-step synthesis with confidence and precision. This guide, by consolidating fundamental principles with practical, field-tested insights, aims to serve as a valuable resource for scientists and professionals dedicated to the art and science of chemical synthesis.

References

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

-

Scribd. Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Maguire, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc Protection Strategy: Enhancing Efficiency in Complex Synthesis. [Link]

-

Aher, N. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24459. [Link]

-

Reddit. Boc De-protection. [Link]

-

Pal, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(1), 234. [Link]

-

Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

-

Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

Sowińska, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(21), 6563. [Link]

-

ACS GCI Pharmaceutical Roundtable. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

El Ayouchia, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 559-566. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Katritzky, A. R., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2011(7), 225-239. [Link]

-

Moir, M., et al. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(11), 1137-1151. [Link]

-

Scribd. Application Note - N-Boc Protection. [Link]

-

Singh, R., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 093-097. [Link]

-

Moir, M., et al. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(6), 613-630. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Note: Synthesis of PROTACs Using the n-Boc 6-(methylamino)hexan-1-ol Linker

[1]

Abstract & Strategic Overview

This application note details the synthetic utility of n-Boc 6-(methylamino)hexan-1-ol (CAS: 1338075-62-9) as a heterobifunctional linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1]

In the rational design of degraders, linker physicochemical properties are as critical as the ligands they connect.[2] While standard alkyl chains provide flexibility, they often suffer from poor aqueous solubility and high membrane permeability penalties due to hydrogen bond donors.[2] The N-methylated amine motif in this linker addresses these challenges by:

-

Eliminating a Hydrogen Bond Donor (HBD): Upon coupling to the target ligand, the resulting tertiary amide lacks an N-H donor, improving cell permeability (Lipinski compliance).[2]

-

Enhancing Solubility: The disruption of intermolecular hydrogen bonding networks often lowers the melting point and increases solubility in organic and aqueous media compared to primary amine analogs.

-

Preventing Cyclization: The steric bulk of the methyl group reduces the propensity for intramolecular cyclization during activation steps.

Retrosynthetic Logic

The synthesis typically follows a convergent or linear strategy. This guide prioritizes a robust linear sequence where the linker is first attached to the E3 ligase ligand (often via the hydroxyl group), followed by deprotection and coupling to the Protein of Interest (POI) ligand.

Synthetic Workflow Visualization

The following diagram outlines the critical path for assembling a PROTAC using this specific linker, highlighting the decision points between Mitsunobu coupling and Tosylate activation.

Figure 1: Strategic workflow for PROTAC assembly.[1] Path A (Tosylation) is recommended for scalability; Path B (Mitsunobu) is faster for small-scale discovery.[1]

Detailed Experimental Protocols

Protocol A: Linker Activation (Tosylation)

Rationale: While Mitsunobu chemistry allows direct coupling, converting the alcohol to a tosylate (or mesylate) creates a stable, purified intermediate that can be stored.[2] This is preferred for scale-up or when the E3 ligand is precious.[1]

Reagents:

-

n-Boc 6-(methylamino)hexan-1-ol (1.0 equiv)[1]

-

p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)[1]

-

Triethylamine (TEA) (2.0 equiv)[1]

-

DMAP (0.1 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve n-Boc 6-(methylamino)hexan-1-ol in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add TEA and DMAP.

-

Reaction: Add TsCl portion-wise over 15 minutes. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Workup: Dilute with DCM, wash with 1M HCl (cold, rapid wash to remove amine bases), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Protocol B: Conjugation to E3 Ligase Ligand

Scenario: Attaching the linker to a VHL ligand (e.g., a phenol derivative) or a CRBN ligand (e.g., Thalidomide derivative with a free amine or hydroxyl).[2]

Mechanism:

Reagents:

-

E3 Ligand (Nucleophile) (1.0 equiv)[1]

-

Linker-Tosylate (from Protocol A) (1.2 equiv)[1]

-

Base:

(for phenols) or -

Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step:

-

Setup: In a sealed vial, suspend the E3 Ligand and Base in DMF (0.1 M). Stir at RT for 15 mins to deprotonate the nucleophile.

-

Coupling: Add the Linker-Tosylate (dissolved in minimal DMF).[1]

-

Heating: Heat to 60–80°C. Stir for 4–16 hours.

-

Note: The

-methyl group on the linker prevents intramolecular cyclization, a common side reaction with primary amine linkers at high temps.

-

-

Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF) and brine.

-

Purification: Flash chromatography.

-

Validation: 1H NMR should show the linker's alkyl chain signals and the distinct

-methyl/Boc singlets (approx 2.8 ppm and 1.4 ppm).

-

Protocol C: Boc Deprotection & POI Coupling

Rationale: The final step involves exposing the secondary amine to couple with the POI ligand's carboxylic acid.

Part 1: Deprotection[4][5][6]

-

Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).[1]

-

Alternative: 4M HCl in Dioxane if the E3 ligand is acid-sensitive (e.g., some Thalidomide analogs are unstable in high TFA concentrations over time).[1]

-

-

Monitoring: Stir 1–2 hours. Monitor by LC-MS (loss of -100 mass units corresponding to Boc).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess acid.[1] Crucial: The product is now a secondary amine salt.

Part 2: Amide Coupling (The "Tertiary Amide" Formation)

Reagents:

-

POI Ligand-COOH (1.0 equiv)[1]

-

Deprotected Linker-E3 amine salt (1.0 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv) or COMU[1]

-

Base: DIEA (DIPEA) (3.0–5.0 equiv)[1]

Step-by-Step:

-

Activation: Dissolve POI Ligand-COOH in DMF. Add HATU and 1.0 equiv of DIEA. Stir for 5 mins.

-

Addition: Dissolve the Linker-E3 amine salt in DMF with remaining DIEA. Add to the activated acid solution.

-

Reaction: Stir at RT for 2–12 hours.

-

Purification: Preparative HPLC (Reverse Phase C18).

Data Summary & Quality Control

Expected Analytical Data

| Parameter | Method | Acceptance Criteria | Notes |

| Purity | LC-MS / UPLC | >95% (254 nm) | Check for des-methyl impurities (rare). |

| Identity | 1H NMR (DMSO-d6) | N-Me singlet (~2.8-3.0 ppm) | N-Me signal may appear as rotamers (split peaks) due to the tertiary amide bond.[1] |

| Identity | HRMS | [M+H]+ ± 5 ppm | Confirm exact mass. |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield in Coupling (Protocol C) | Steric hindrance of N-Me amine | Switch to HOAt/HATU or PyBOP. Increase temperature to 40°C. Ensure pH > 8 during coupling. |

| Rotamers in NMR | Tertiary amide restricted rotation | Run NMR at elevated temperature (e.g., 350K) to coalesce peaks for integration.[2] |

| Incomplete Tosylation | Steric bulk or wet solvent | Use freshly distilled TsCl.[1][2] Add catalytic DMAP.[1][2] |

References

-

Boc Protection & Deprotection Strategies

-

Linker Physicochemical Properties

-

Mitsunobu vs.

-

N-Methylation Advantages (Solubility/Permeability)

-

General PROTAC Synthesis Reviews

Sources

- 1. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Application Note: High-Efficiency Mitsunobu Coupling of N-Boc 6-(methylamino)hexan-1-ol

Topic: Mitsunobu reaction conditions for n-Boc 6-(methylamino)hexan-1-ol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

N-Boc 6-(methylamino)hexan-1-ol is a critical linker intermediate employed in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and bifunctional ligands. Its utility lies in the orthogonal protection of the secondary amine (Boc/Methyl) and the reactivity of the primary alcohol.

While the Mitsunobu reaction is the gold standard for converting this alcohol into ethers, esters, or amines under mild conditions, reproducibility often suffers due to poor reagent quality, moisture sensitivity, and the difficulty of separating triphenylphosphine oxide (TPPO).

This guide provides a self-validating protocol designed to maximize conversion (>90%) and simplify purification. It specifically addresses the mechanistic advantages of the N-methyl substitution, which effectively suppresses intramolecular cyclization—a common failure mode in analogous amino-alcohol substrates.

Mechanistic Insight & Substrate Analysis

The "Safe" Substrate

Unlike primary amino alcohols (e.g., 6-aminohexan-1-ol) or N-monosubstituted derivatives, N-Boc 6-(methylamino)hexan-1-ol is uniquely robust in Mitsunobu conditions.

-

Suppression of Cyclization: In standard amino alcohols, the nitrogen atom can act as a nucleophile, attacking the activated alkoxyphosphonium intermediate to form a 7-membered cyclic amine (azepane). However, the tertiary carbamate structure of this substrate lacks the acidic N-H proton required for deprotonation by the Mitsunobu betaine. Consequently, the nitrogen cannot become nucleophilic, forcing the reaction exclusively toward the intermolecular pathway with the external nucleophile [1].

-

Steric Profile: The primary alcohol is unhindered, allowing for rapid activation by the Triphenylphosphine-DIAD complex at 0 °C.

Reaction Pathway Visualization

The following diagram illustrates the activation pathway and the specific exclusion of the intramolecular side-reaction.

Figure 1: Mechanistic pathway highlighting the exclusion of intramolecular cyclization due to N-methylation.

Optimized Experimental Protocol

Reagent Specifications

-

Solvent: Tetrahydrofuran (THF), anhydrous. Critical: Water content must be <50 ppm. Water hydrolyzes the phosphonium intermediate, stopping the reaction.

-

Phosphine: Triphenylphosphine (PPh3), recrystallized or high-purity grade.

-

Azo Reagent: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to higher stability and liquid handling ease.

-

Nucleophile: Phenols (pKa < 11), Imides (pKa < 13), or Carboxylic Acids.[1]

Step-by-Step Procedure

Scale: 1.0 mmol Substrate

Step 1: Preparation (The "Dry" Check)

-

Flame-dry a 25 mL round-bottom flask under Argon/Nitrogen flow.

-

Charge the flask with:

-

Substrate: N-Boc 6-(methylamino)hexan-1-ol (231 mg, 1.0 mmol).

-

Nucleophile: (e.g., 4-Nitrophenol) (1.2 – 1.5 mmol).

-

PPh3: (393 mg, 1.5 mmol).

-

-

Dissolve in Anhydrous THF (5.0 mL, 0.2 M concentration).

-

Note: High concentration (0.2–0.5 M) favors the bimolecular reaction.

-

Step 2: Activation (The "Cold" Addition)

-

Cool the reaction mixture to 0 °C in an ice bath. Stir for 10 minutes.

-

Add DIAD (303 mg, 295 µL, 1.5 mmol) dropwise over 5–10 minutes.

-

Visual Cue: The solution will turn yellow/orange upon DIAD addition and should fade back to colorless/light yellow as the betaine is consumed. If the color persists immediately, the reaction is proceeding slowly.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

-

Stir for 2–4 hours.

-

Validation (TLC):

-

Eluent: 30% EtOAc in Hexanes.

-

Stain: Phosphomolybdic Acid (PMA) or KMnO4. (Ninhydrin is ineffective due to the tertiary Boc-amine).

-

Success Criteria: Disappearance of the alcohol (Rf ~0.3) and appearance of a less polar product (Rf ~0.6–0.8).

-

Step 4: Workup & TPPO Removal (The "Zinc" Method) Standard chromatography often fails to separate TPPO from lipophilic linkers. We recommend the Zinc Chloride precipitation method [2] for superior cleanup.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Redissolve the residue in EtOAc or Ethanol (approx. 5 mL).

-

Add a solution of ZnCl2 (2.0 equiv) in Ethanol.

-

Stir at RT for 30 minutes. A thick white precipitate (TPPO[2]·ZnCl2 complex) will form.

-

Filter the solid through a pad of Celite. Wash with small amounts of EtOAc.

-

Concentrate the filtrate.[3][2] The crude material is now significantly depleted of TPPO.

Purification Workflow

Figure 2: Optimized purification workflow utilizing Zinc Chloride precipitation to remove triphenylphosphine oxide.

Troubleshooting & Data Interpretation

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Wet THF or old DIAD. | Repeat with freshly distilled THF. Ensure DIAD is yellow (not colorless). |

| Low Yield (<50%) | Nucleophile pKa too high (>13). | Use ADDP (azodicarbonyl dipiperidine) and PBu3 instead of DIAD/PPh3 [3]. |

| Product Co-elutes with TPPO | Similar polarity. | Use the ZnCl2 precipitation method described in Step 4. Alternatively, use polymer-supported PPh3 [4].[4] |

| New Spot at Baseline | Boc deprotection. | Ensure workup is neutral. Avoid strong acids during TPPO removal if not using ZnCl2. |

Self-Validation Check:

-

1H NMR: The triplet corresponding to the hydroxymethyl group (-CH2-OH) at ~3.6 ppm must disappear. A new signal should appear at ~3.9–4.2 ppm (for ether formation) or ~4.1–4.4 ppm (for ester formation).

-

Mass Spec: Look for [M+H]+ or [M+Na]+. Note that the Boc group often fragments; look for [M-Boc+H]+ if the parent ion is weak.

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28. Link

-

Bates, R. H., et al. (2017).[2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". Journal of Organic Chemistry, 82(19), 9931–9936. Link

-

Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A Versatile Reagent System for the Mitsunobu Reaction". Tetrahedron Letters, 36(14), 2529-2530. Link

-

Sigma-Aldrich. "Application Note – Mitsunobu Reaction". MilliporeSigma Technical Library. Link

Sources

using n-Boc 6-(methylamino)hexan-1-ol in antibody-drug conjugates (ADCs)

Application Note: Strategic Utilization of n-Boc 6-(methylamino)hexan-1-ol in ADC Linker Design

Abstract

The development of Antibody-Drug Conjugates (ADCs) requires precise control over the linker-payload interface to balance systemic stability with intratumoral release.[1] This application note details the utility of n-Boc 6-(methylamino)hexan-1-ol (CAS 1338075-62-9) as a critical building block for synthesizing hydrophobicity-modulated alkyl spacers . Unlike standard primary amine spacers, the N-methylated secondary amine motif in this precursor reduces hydrogen bond donation potential, thereby minimizing aggregation propensity in high Drug-Antibody Ratio (DAR) conjugates. This guide provides a validated workflow for oxidizing this alcohol to its corresponding carboxylic acid linker intermediate and subsequent conjugation protocols.

Introduction: The Role of N-Methylated Spacers

In ADC design, the spacer connects the cytotoxic payload to the antibody (or the cleavable trigger). Standard linear spacers, such as 6-aminohexanoic acid, often suffer from poor solubility or unwanted enzymatic degradation in plasma.

n-Boc 6-(methylamino)hexan-1-ol offers two distinct structural advantages:

-

N-Methylation: The tertiary amide formed after conjugation (or the secondary amine prior to coupling) disrupts secondary structure formation (e.g., beta-sheets) between linker chains, improving the aqueous solubility of the final ADC.

-

Tunable Termini: The molecule presents an orthogonally protected amine (Boc) and a free primary alcohol. The alcohol can be oxidized to a carboxylic acid (for amide coupling) or activated as a leaving group (for ether/amine coupling), providing versatility in "Linker-Payload" synthesis.

Target Applications:

-

Synthesis of non-cleavable linkers (analogous to SMCC but with linear alkyl chains).

-

Construction of Maytansinoid (DM1/DM4) linker derivatives.

-

Development of PROTAC linkers requiring defined alkyl chain lengths.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |

| CAS Number | 1338075-62-9 |

| Molecular Formula | C₁₂H₂₅NO₃ |

| Molecular Weight | 231.34 g/mol |

| Solubility | Soluble in DCM, THF, DMF, Methanol. Sparingly soluble in water. |

| Storage | -20°C, Hygroscopic. Store under Argon/Nitrogen. |

| Stability | Stable under basic/neutral conditions. Labile to strong acids (TFA/HCl removes Boc). |

Application Workflow: Synthesis of N-Methylated Linker-Payloads

The following diagram illustrates the strategic conversion of the alcohol precursor into an active linker capable of bioconjugation.

Figure 1: Synthetic pathway transforming the alcohol precursor into a carboxylic acid linker for payload attachment.

Detailed Experimental Protocols

Protocol A: Oxidation to N-Boc-N-methyl-6-aminohexanoic Acid

Rationale: Most ADC payloads (e.g., MMAE, DM1) contain amines or hydroxyls that react best with carboxylic acids (via activated esters). This protocol converts the alcohol group of the starting material into a carboxylic acid without affecting the Boc-protected amine.

Materials:

-

n-Boc 6-(methylamino)hexan-1-ol (1.0 eq)[2]

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq)

-

BAIB (Bis-acetoxyiodobenzene) (2.2 eq)

-

Solvent: Acetonitrile (ACN) / Water (1:1 v/v)

-

Quenching: Sodium Thiosulfate (

)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of n-Boc 6-(methylamino)hexan-1-ol in 10 mL ACN. Add 10 mL of distilled water.

-

Catalyst Addition: Add TEMPO (0.2 eq) to the stirring solution at room temperature.

-

Oxidant Addition: Add BAIB (2.2 eq) in small portions over 15 minutes. The solution may turn slightly yellow/orange.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA;

of acid will be lower than alcohol). -

Quenching: Add 10 mL of 10% aqueous

to quench excess oxidant. -

Extraction: Acidify to pH 3 with 1M HCl (carefully, do not remove Boc). Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient) to yield N-Boc-N-methyl-6-aminohexanoic acid .

Checkpoint: Verify structure via

Protocol B: Conjugation to Amine-Containing Payload (e.g., MMAE)

Rationale: Once oxidized, the linker is coupled to a cytotoxic payload. The N-methyl group on the linker ensures the resulting amide bond is N-methylated, increasing proteolytic stability.

Materials:

-

Linker Acid (from Protocol A)

-

Payload (e.g., MMAE or amine-functionalized drug)[3]

-

Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step Procedure:

-

Activation: Dissolve Linker Acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the activated ester.

-

Coupling: Add the Payload (1.0 eq) to the mixture.

-

Reaction: Stir under Argon for 12–24 hours at ambient temperature.

-

Monitoring: Analyze by LC-MS. Look for the mass corresponding to [Boc-Linker-Payload + H]

. -

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry and concentrate. -

Boc-Deprotection (Final Step): Dissolve the intermediate in 20% TFA/DCM (v/v). Stir for 30 minutes. Concentrate in vacuo to yield the Linker-Payload amine .

-

Note: This free secondary amine is now ready to react with an antibody-linker head (e.g., Maleimide-NHS) for the final ADC assembly.

-

Quality Control & Analytics

To ensure the integrity of the linker synthesis, the following analytical parameters must be met:

| Test Method | Parameter | Acceptance Criteria |

| HPLC (C18) | Purity | > 95% Area Under Curve (AUC) |

| LC-MS (ESI) | Identity | Mass within ± 0.5 Da of theoretical |

| NMR ( | Structure | Confirmation of N-methyl singlet (~2.8 ppm) and Boc singlet (~1.4 ppm) |

| Karl Fischer | Water Content | < 0.5% (Critical for coupling efficiency) |

ADC Architecture Visualization

The following diagram depicts where this specific molecule fits within the final Antibody-Drug Conjugate structure.

Figure 2: Architecture of an ADC utilizing the N-methyl hexyl spacer to bridge the conjugation head and the payload.

References

-

Zhao, R. Y., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: Reductive Amination Using N-Methyl Amino Hexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methyl Amino Hexanol Derivatives in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes.[1][2][3] Its capacity for the efficient construction of carbon-nitrogen bonds makes it an indispensable tool for the synthesis of a vast array of biologically active molecules.[1][2] Recent analyses indicate that a significant portion, potentially up to a quarter, of all C-N bond-forming reactions in the pharmaceutical industry leverage reductive amination methodologies.[1][4] This preference is rooted in its operational simplicity, broad applicability, and the commercial availability of diverse starting materials.[3]

This guide focuses on the application of N-methyl amino hexanol derivatives in reductive amination, a subclass of reagents that offer unique advantages in drug discovery and development. The presence of both a secondary amine and a primary alcohol within the same molecule allows for the introduction of a flexible six-carbon linker with a terminal hydroxyl group. This hydroxyl moiety can serve as a key site for further functionalization, enabling the synthesis of complex molecules and the exploration of structure-activity relationships.

The Mechanism of Reductive Amination: A Stepwise Approach to C-N Bond Formation

Reductive amination is a two-step process that begins with the reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or iminium ion intermediate.[5][6] This intermediate is then reduced in situ by a reducing agent to yield the final amine product.[5][6] The reaction is typically carried out under neutral or weakly acidic conditions, which helps to catalyze the formation of the imine intermediate.[7]

The key to the success of reductive amination lies in the choice of the reducing agent. The ideal reducing agent should be capable of selectively reducing the imine or iminium ion in the presence of the starting carbonyl compound.[5][8] This selectivity prevents the undesired reduction of the aldehyde or ketone to the corresponding alcohol.

Visualizing the Reaction Pathway

Caption: The two-step mechanism of reductive amination.

Selecting the Right Reducing Agent: A Comparative Overview

Several reducing agents are commonly employed in reductive amination, each with its own set of advantages and disadvantages. The choice of reducing agent can significantly impact the reaction's efficiency, selectivity, and overall success.

| Reducing Agent | Advantages | Disadvantages | Key Considerations |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, less toxic byproducts compared to NaBH₃CN.[9][10] | Moisture-sensitive. | Often the preferred reagent for general reductive aminations due to its high selectivity and safety profile.[10] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH, selectively reduces imines in the presence of carbonyls.[5][8][11] | Highly toxic cyanide byproducts.[12] | Use with caution and appropriate safety measures due to toxicity. |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective, can reduce both imines and carbonyls.[5] | Can be used in a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. |

For the reductive amination of N-methyl amino hexanol derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity, which helps to preserve the integrity of the hydroxyl group.[9][10]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for performing reductive amination with N-methyl amino hexanol derivatives. Optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This one-pot procedure is a widely used and efficient method for reductive amination.[9]

Materials:

-

Aldehyde or ketone

-

N-methyl amino hexanol derivative

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent[9]

-

Acetic acid (optional, as a catalyst)[9]

-

Nitrogen or argon for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and the N-methyl amino hexanol derivative (1.0-1.2 equiv).

-

Dissolve the reactants in an appropriate volume of anhydrous DCM or DCE.

-

If the reaction is slow, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added to facilitate imine formation.[9]

-

Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Workflow for Protocol Execution and Optimization

Caption: A streamlined workflow for the reductive amination protocol.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Incomplete imine formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. |

| Insufficient reducing agent. | Increase the equivalents of the reducing agent. | |

| Formation of Alcohol Byproduct | Use of a non-selective reducing agent. | Switch to a milder and more selective reducing agent like NaBH(OAc)₃. |

| Presence of water in the reaction. | Use anhydrous solvents and reagents. | |

| Complex Product Mixture | Side reactions. | Optimize reaction temperature and time. Consider a stepwise procedure. |

Conclusion

The use of N-methyl amino hexanol derivatives in reductive amination offers a versatile and powerful strategy for the synthesis of functionalized amines. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently construct complex molecular architectures that are of significant interest in drug discovery and development. The protocols and insights provided in this guide aim to equip scientists with the necessary knowledge to successfully implement this valuable synthetic transformation in their research endeavors.

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Gomm, A., O’Reilly, E., & Murphy, C. D. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10844–10851. [Link]

-

Sodium Cyanoborohydride for Reductive Amination - G-Biosciences. (n.d.). G-Biosciences. [Link]

-

Reductive Amination - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

-

Sodium cyanoborohydride - Wikipedia. (n.d.). Wikipedia. [Link]

-

Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

-

Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

-

Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.). Interchim. [Link]

-

Myers, A. G. (n.d.). Chemistry 115 Handouts. Harvard University. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Journal of Organic and Pharmaceutical Chemistry Research. [Link]

-

Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

-

Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

-

Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

-

Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 9. Sodium triacetoxyborohydride [organic-chemistry.org]

- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 11. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Strategic Conjugation of n-Boc 6-(methylamino)hexan-1-ol to E3 Ligase Ligands for PROTAC® Development

<

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][] The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[5]

This application note provides a detailed guide for the conjugation of n-Boc 6-(methylamino)hexan-1-ol, a versatile alkyl linker, to E3 ligase ligands. Alkyl linkers are a foundational component in PROTAC design, offering a synthetically accessible and metabolically stable scaffold.[] The n-Boc protecting group on the secondary amine allows for a modular and controlled synthetic strategy, enabling the sequential attachment of the E3 ligase ligand and the POI ligand. We will focus on the conjugation to two of the most widely utilized E3 ligase ligands in PROTAC development: derivatives of pomalidomide, which recruits Cereblon (CRBN), and ligands for the von Hippel-Lindau (VHL) E3 ligase.[7][8][9]

Scientific Principles and Strategic Considerations

The successful synthesis of a PROTAC relies on robust and high-yielding chemical transformations. The conjugation of n-Boc 6-(methylamino)hexan-1-ol to an E3 ligase ligand typically involves one of two primary reaction types: nucleophilic aromatic substitution (SNA_r_) or amide bond formation. The choice of strategy is dictated by the available functional handles on the E3 ligase ligand.

For Pomalidomide-Based Ligands (CRBN Recruiters): Pomalidomide and its analogues often present a reactive site for SNA_r_ reactions.[10][11][12] For instance, 4-fluorothalidomide can be reacted with an amine-containing linker. The secondary amine of deprotected 6-(methylamino)hexan-1-ol acts as the nucleophile, displacing the fluorine atom on the pomalidomide scaffold. The use of a secondary amine has been shown to afford higher yields compared to primary amines in this context.[10][11]